Therapeutic Index: Gelsemine Offers a Safer Profile than Highly Toxic Gelsenicine
In a direct comparison, gelsemine demonstrates a significantly higher median lethal dose (LD50) and a more favorable therapeutic window than the highly toxic congener gelsenicine [1][2]. This stark difference in safety margin is a primary determinant for selecting gelsemine as a research tool over its more potent but lethal analog.
| Evidence Dimension | Acute Toxicity / Median Lethal Dose (LD50) in Mice |
|---|---|
| Target Compound Data | LD50 = 56.2 mg/kg |
| Comparator Or Baseline | Gelsenicine LD50 = 0.185 mg/kg; Koumine LD50 = 99.0 mg/kg |
| Quantified Difference | Gelsemine is ~304-fold less toxic than gelsenicine, but ~1.8-fold more toxic than koumine. |
| Conditions | Reported LD50 values from Gelsemium elegans alkaloid studies [1] |
Why This Matters
This data dictates the feasible in vivo dosing range and directly impacts the risk profile and suitability for longitudinal or higher-dose preclinical studies.
- [1] Xu WB, Tang MH, Long JY, Wang WW, Qin JY, Qi XJ, et al. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine. Biochem Biophys Res Commun. 2023 Nov 5;682:63-70. View Source
- [2] Xu WB, et al. Antinociceptive effect of gelsenicine... Biochem Biophys Res Commun. 2023. View Source
